An In-depth Technical Guide to 2-Pentylfuran: Chemical Structure and Properties
An In-depth Technical Guide to 2-Pentylfuran: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for 2-Pentylfuran. A furan derivative with a characteristic fruity, green odor, 2-Pentylfuran is a volatile organic compound found in various foods and is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries. This document summarizes key quantitative data in structured tables, presents a detailed experimental protocol for its analysis, and includes a visualization of its chemical structure.
Chemical Structure and Identification
2-Pentylfuran, also known as 2-amylfuran, is a heterocyclic organic compound. Its structure consists of a five-membered aromatic furan ring substituted with a pentyl group at the second position.
Below is a diagram of the chemical structure of 2-Pentylfuran.
Caption: Chemical structure of 2-Pentylfuran.
| Identifier | Value |
| IUPAC Name | 2-pentylfuran[1] |
| CAS Number | 3777-69-3[1] |
| Molecular Formula | C9H14O[1][2] |
| SMILES | CCCCCC1=CC=CO1[1] |
| InChI | InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3[1] |
| Synonyms | 2-Amylfuran, 2-n-Pentylfuran, Furan, 2-pentyl-[1][2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Pentylfuran.
| Property | Value | Reference |
| Molecular Weight | 138.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity, green, earthy, beany, vegetable, metallic | [3][4] |
| Boiling Point | 175.55 °C | [4] |
| 64-66 °C at 23 mmHg | [4] | |
| Melting Point | Not available | |
| Density | 0.883 g/mL at 20 °C | [4] |
| 0.886 g/mL at 25 °C | [4] | |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [2][5] |
| Refractive Index | 1.443 - 1.450 at 20 °C | [4] |
| Flash Point | 46 °C (114.8 °F) | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of 2-Pentylfuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 7.28 (m, 1H), 6.26 (m, 1H), 5.96 (m, 1H), 2.62 (t, J=7.5 Hz, 2H), 1.64 (m, 2H), 1.33 (m, 4H), 0.90 (t, J=7.0 Hz, 3H) | 156.7, 140.6, 110.0, 104.6, 31.5, 28.0, 27.8, 22.5, 14.0 |
Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Pentylfuran typically shows a molecular ion peak at m/z 138, corresponding to its molecular weight.[1] Key fragmentation patterns can be observed, which are useful for its identification.
Experimental Protocols
Synthesis of 2-Pentylfuran
A specific, detailed experimental protocol for the synthesis of 2-Pentylfuran was not found in the reviewed literature. However, a plausible synthetic route can be envisioned based on established organic chemistry principles. One common method for the synthesis of 2-alkylfurans is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. Alternatively, a Grignard reaction between a furan-2-ylmagnesium halide and a pentyl halide could be employed.
Below is a logical workflow for a potential synthesis and purification process.
Caption: Potential synthesis and purification workflow for 2-Pentylfuran.
Analysis of 2-Pentylfuran by HS-SPME-GC-FID
A validated method for the simultaneous analysis of furan, 2-methylfuran, and 2-pentylfuran in juice samples has been reported.[6] This method utilizes headspace solid-phase microextraction (HS-SPME) followed by gas chromatography with flame ionization detection (GC-FID).
Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (GC-FID).
-
SPB-1 GC column (or equivalent).[6]
-
HS-SPME autosampler.
-
Carboxen/polydimethylsiloxane (CAR/PDMS) SPME fiber (75 µm).[6]
-
Headspace vials (20 mL).
-
Sodium chloride (NaCl).
-
2-Pentylfuran standard.
-
Juice sample.
Experimental Procedure:
-
Sample Preparation:
-
Place a 5 mL aliquot of the juice sample into a 20 mL headspace vial.
-
Add NaCl to achieve a concentration of 15% (w/v) to enhance the release of volatile compounds.[6]
-
Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.
-
-
HS-SPME Extraction:
-
GC-FID Analysis:
-
After extraction, immediately transfer the SPME fiber to the GC injection port.
-
Desorb the analytes from the fiber in the injector at an optimized temperature (e.g., 250 °C) for a specified time (e.g., 2 minutes).
-
The GC oven temperature program should be optimized for the separation of 2-Pentylfuran from other volatile compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C). The compounds are baseline separated on an SPB-1 GC column within 12 minutes.[6]
-
The FID detector temperature should be set appropriately (e.g., 250 °C).
-
Quantification is performed by comparing the peak area of 2-Pentylfuran in the sample to a calibration curve prepared with known concentrations of the standard.
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The reported limits of detection (LOD) and quantification (LOQ) for this method are in the range of 0.056–0.23 ng/mL and 0.14–0.76 ng/mL, respectively, with recovery rates between 90.2% and 110.1%.[6]
The following diagram illustrates the analytical workflow.
Caption: Analytical workflow for 2-Pentylfuran in juice samples.
Safety and Handling
2-Pentylfuran is a flammable liquid and should be handled with appropriate safety precautions.[7] It is harmful if swallowed.[7] Always work in a well-ventilated area and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10]
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of 2-Pentylfuran. The tabulated data offers a quick reference for its physicochemical and spectroscopic characteristics. The provided experimental protocol for its analysis by HS-SPME-GC-FID serves as a practical guide for researchers in the field. Further research into its synthesis and biological activities may uncover new applications for this versatile furan derivative.
References
- 1. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-pentylfuran (3777-69-3) | Industrial Chemicals Manufacture [chemicalbull.com]
- 3. 2-pentyl furan, 3777-69-3 [thegoodscentscompany.com]
- 4. 2-Pentylfuran | 3777-69-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. 2-Pentylfuran - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
